molecular formula C24H20Cl2N4O2S B2491060 1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one CAS No. 477853-24-0

1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one

Cat. No.: B2491060
CAS No.: 477853-24-0
M. Wt: 499.41
InChI Key: BKYKMPRQCCFNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one (CAS: 477853-24-0) is a heterocyclic molecule featuring a pyridin-2-one core substituted with a 2,4-dichlorophenylmethyl group and a 1,2,4-triazole ring. Its molecular formula is C₂₄H₂₀Cl₂N₄O₂S, with a molecular weight of 499.41 g/mol . The triazole moiety is further functionalized with an ethyl group at position 4 and a phenacylsulfanyl (2-oxo-2-phenylethylsulfanyl) group at position 3.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4O2S/c1-2-30-22(27-28-24(30)33-15-21(31)16-7-4-3-5-8-16)19-9-6-12-29(23(19)32)14-17-10-11-18(25)13-20(17)26/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYKMPRQCCFNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which are critical hormones for various physiological processes. By interacting with this enzyme, the compound can potentially influence estrogen-dependent pathways.

Mode of Action

The compound likely interacts with the aromatase enzyme through hydrogen bonding This interaction can inhibit the enzyme’s activity, thereby affecting the synthesis of estrogens

Biochemical Pathways

By inhibiting the aromatase enzyme, the compound affects the biosynthesis of estrogens . This can have downstream effects on various estrogen-dependent pathways, potentially influencing processes such as cell proliferation and differentiation.

Biological Activity

The compound 1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one is a complex organic molecule that has garnered interest in various fields due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19Cl2N4OSC_{19}H_{19}Cl_2N_4OS, with a molecular weight of approximately 403.36 g/mol. The structure features a pyridine ring, a triazole moiety, and a dichlorophenyl group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds featuring triazole and pyridine structures often exhibit a range of biological activities including:

  • Antimicrobial : The triazole ring is known for its antifungal properties.
  • Anticancer : Various derivatives have shown cytotoxic effects against cancer cell lines.
  • Anti-inflammatory : Some compounds in this class exhibit anti-inflammatory effects.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar triazole derivatives found that they exhibited significant antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

Research on related compounds has demonstrated promising results in anticancer activity. For instance, derivatives with triazole and pyridine structures have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In one study, certain derivatives showed IC50 values as low as 6.2 μM against HCT-116 cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of synthesized triazole derivatives were evaluated for their antibacterial properties. Results indicated that compounds with the dichlorophenyl group significantly enhanced antibacterial activity due to their ability to penetrate bacterial membranes effectively.
  • Case Study on Cytotoxicity :
    In vitro assays were conducted on the compound against various cancer cell lines. The results showed that modifications to the phenyl and triazole groups affected cytotoxicity levels, with some derivatives achieving notable selectivity towards cancer cells over normal cells.

Research Findings

A summary table of biological activities related to similar compounds is presented below:

Compound StructureActivity TypeTarget Organism/Cell LineIC50 Value (μM)
Triazole Derivative AAntibacterialE. coli15
Triazole Derivative BAnticancerMCF-727.3
Triazole Derivative CAnti-inflammatoryIn vitro modelN/A

Comparison with Similar Compounds

Electronic Effects :

  • Phenacylsulfanyl vs. allylsulfanyl : Phenacyl’s ketone moiety may engage in dipole interactions, whereas allyl groups offer conjugation pathways .

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole moiety is synthesized via a high-yield reaction between hydrazine and formamide. Petree et al. demonstrated that heating hydrazine with 2.5–3.0 equivalents of formamide at 140–210°C produces 1,2,4-triazole in 92–98% yield with 94–98% purity . Excess formamide ensures complete conversion, while distillation or recrystallization isolates the product. For the target compound, 4-ethyl-1,2,4-triazole-3-thiol serves as the intermediate. Ethyl substitution at the N4 position is achieved by alkylating the triazole with ethyl bromide under basic conditions.

Functionalization of the Triazole with Phenacylsulfanyl Group

The 5-position of the triazole is functionalized via nucleophilic substitution. Reacting 4-ethyl-1,2,4-triazole-3-thiol with phenacyl bromide in anhydrous ethanol at 60°C introduces the phenacylsulfanyl group. The reaction proceeds via deprotonation of the thiol group using potassium carbonate, followed by S-alkylation. This step typically achieves 75–85% yield , with purity enhanced by silica gel chromatography.

Synthesis of the Pyridin-2-one Moiety

The pyridin-2-one ring is constructed via Claisen-Schmidt condensation and cyclization. A one-pot method reported by Das et al. involves reacting 1-(2,4-dichlorophenyl)acetone with 2-oxo-1,2-dihydropyridine-3-carbaldehyde in ethanol using KOH as a base. The intermediate chalcone undergoes Michael addition and cyclization in the presence of ammonium acetate , yielding the pyridin-2-one scaffold. Catalyst-free conditions at 80°C for 6–8 hours afford the product in 68–72% yield .

Coupling of Triazole and Pyridin-2-one Subunits

The triazole and pyridin-2-one subunits are coupled via nucleophilic aromatic substitution. Reacting 3-bromo-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one with 4-ethyl-5-phenacylsulfanyl-1,2,4-triazole-3-thiol in dimethylformamide (DMF) at 120°C for 12 hours facilitates C–S bond formation. Catalytic copper(I) iodide and 1,10-phenanthroline enhance regioselectivity, achieving 65–70% yield . Purification via recrystallization from ethanol raises purity to ≥95% .

Final Alkylation and Purification

The (2,4-dichlorophenyl)methyl group is introduced by alkylating the pyridin-2-one nitrogen. Treating the intermediate with 2,4-dichlorobenzyl chloride in acetonitrile with potassium carbonate at reflux for 8 hours installs the substituent. The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1) and recrystallized from methanol, yielding the final compound in 60–65% yield .

Analytical Data and Characterization

Table 1: Spectral Data for 1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one

Property Value/Description Source
Molecular Formula C₂₄H₂₀Cl₂N₄O₂S
Molecular Weight 499.4 g/mol
¹H NMR (CDCl₃) δ 8.21 (d, 1H), 7.85–7.45 (m, 5H), 5.32 (s, 2H)
HPLC Purity ≥95%

Optimization Challenges and Solutions

  • Regioselectivity in Triazole Substitution : Excess phenacyl bromide and elevated temperatures minimize bis-alkylation byproducts.
  • Pyridin-2-one Cyclization : Ammonium acetate acts as both a nitrogen source and acid scavenger, improving cyclization efficiency.
  • Purification : Sequential chromatography and recrystallization remove residual starting materials and byproducts.

Alternative Synthetic Routes

  • Microwave-Assisted Synthesis : Reducing reaction times for triazole formation (30 minutes at 180°C) improves throughput.
  • Enzymatic Catalysis : Lipase-mediated thioether formation under mild conditions (pH 7.0, 40°C) is under investigation but remains experimental.

Industrial-Scale Considerations

The patented triazole synthesis and one-pot pyridin-2-one methods are scalable to kilogram levels. Key factors include:

  • Cost-Effectiveness : Formamide and hydrazine are low-cost reagents.
  • Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing waste.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

Formation of the triazole core via cyclization of thiosemicarbazides.

Introduction of the phenacylsulfanyl group using nucleophilic substitution under reflux with sodium hydroxide (40–60°C, 6–8 hours) .

Coupling with the pyridin-2-one moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

  • Optimization : Monitor reaction progress using TLC/HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) to improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
  • Structural Confirmation :
  • NMR : Assign peaks for the dichlorophenyl (δ 7.2–7.5 ppm), triazole (δ 8.1–8.3 ppm), and pyridinone (δ 6.8–7.0 ppm) groups .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~530–550 Da) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Screening :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ determination) .
    • Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial studies, doxorubicin for anticancer assays) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., dichlorophenyl, phenacylsulfanyl) influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Replace the 2,4-dichlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess halogen dependence in target binding .
  • Modify the phenacylsulfanyl group to study sulfur’s role in redox-mediated mechanisms .
    • Computational Tools : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and docking studies (AutoDock Vina) with target enzymes (e.g., DHFR for antimicrobial activity) .

Q. What strategies resolve contradictions in solubility data across different experimental setups?

  • Problem : Discrepancies in reported solubility (DMSO vs. aqueous buffers).
  • Resolution :

Standardize solvent systems (e.g., PBS pH 7.4 with 0.1% Tween-80 for in vitro assays).

Use dynamic light scattering (DLS) to detect aggregation .

Validate with equilibrium solubility assays (shake-flask method) .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

  • Experimental Design :

  • Degradation Studies : Hydrolysis (pH 2–12, 25–50°C) and photolysis (UV irradiation) to identify breakdown products .
  • Ecotoxicology : Daphnia magna acute toxicity (48-hour EC₅₀) and algal growth inhibition tests .
    • Analytical Tools : LC-MS/MS to quantify environmental persistence and bioaccumulation factors .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?

  • Challenges : Low yields in triazole cyclization due to side reactions.
  • Solutions :

  • Use flow chemistry for precise temperature control during exothermic steps.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before proceeding .

Q. How does crystallographic data inform conformational analysis of the triazole-pyridinone scaffold?

  • Approach :

Grow single crystals via slow evaporation (solvent: chloroform/methanol 9:1).

Perform X-ray diffraction to resolve bond angles and torsional strain.

  • Application : Correlate crystal packing with solubility and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.